molecular formula C12H17NO5 B1173435 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 14676-03-0

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No. B1173435
CAS RN: 14676-03-0
M. Wt: 255.27 g/mol
InChI Key:
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Description

Synthesis Analysis

Although there's no direct synthesis for "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" found, synthesis strategies for similar compounds provide insight. A related synthesis involves the preparation of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate through alkylation and coupling processes, showcasing methods for incorporating complex groups into the carbon chain (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of "3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" features a tert-butoxycarbonyl group that provides steric hindrance and protects the amino group, alongside a furan ring that contributes to the compound's aromatic character. These features significantly influence the compound’s reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving similar structures have been documented, such as the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, demonstrating the versatility of these compounds in forming amino acids and related derivatives with heteroaryl groups like furan (Kitagawa et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid (Boc-furylalanine) is utilized in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibit root growth-inhibitory activity. This synthesis involves a series of steps including condensation, amide hydrolysis, and root growth inhibition assessment using rape seed germination assays (Kitagawa & Asada, 2005).

Chemical Synthesis and Stereochemistry

This compound plays a role in the enantioselective synthesis of neuroexcitants, exemplified by the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The synthesis involves the coupling of glycine derivative tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) with specific bromomethyl-2-methoxymethyl-5-tert-butylisoxazolin-3-one, highlighting the relevance of Boc-furylalanine in stereochemically controlled synthetic pathways (Pajouhesh et al., 2000).

Antimicrobial Activity

The derivatives of 3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid show significant antimicrobial activity. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes lead to the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds, including the starting compounds and their hydroarylation products, demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

properties

IUPAC Name

3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWANHPRXTWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

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